(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol
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Overview
Description
The compound (1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by its multiple chiral centers and hydroxyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol typically involves multiple steps, including cyclization, hydroxylation, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the structure can be reduced to single bonds.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the unique pentacyclic structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic molecules with hydroxyl groups and chiral centers. Examples might include certain steroids or terpenoids.
Uniqueness
What sets this compound apart is its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H36O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol |
InChI |
InChI=1S/C23H36O4/c1-20-8-4-14(25)13-22(20,26)10-5-15-17(20)6-9-21(2)19(15)16-12-18(16)23(21,27)7-3-11-24/h5,10,14-19,24-27H,3-4,6-9,11-13H2,1-2H3/t14-,15+,16+,17-,18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
UZTSAJIFBPWAIG-ZLWSQXOLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@]4(CCCO)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4(CCCO)O)C)O)O |
Origin of Product |
United States |
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